2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Catalog No.
S729999
CAS No.
189005-44-5
M.F
C17H16N2O2
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridi...

CAS Number

189005-44-5

Product Name

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)

InChI Key

JHGHLTNIQXXXNV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O

Synonyms

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid; Zolpidic Acid; Zolpidem Acid

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O

Identification and Characterization:

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, also known as Zolpidic acid, is a metabolite of the widely prescribed sleeping medication Zolpidem (Ambien) []. Zolpidic acid is formed in the body as Zolpidem is broken down by the liver []. Scientific research on Zolpidic acid primarily focuses on its identification, characterization, and potential impact on Zolpidem's pharmacological effects.

Analytical Techniques:

Researchers use various analytical techniques to identify and quantify Zolpidic acid in biological samples, such as blood, plasma, and urine [, ]. These techniques include liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) [, ]. These methods are crucial for studying Zolpidem's metabolism and pharmacokinetics, which are essential aspects of drug development and safety evaluation.

Pharmacological Effects:

While Zolpidem is known for its sleep-inducing properties, the pharmacological effects of Zolpidic acid are not fully understood. Some studies suggest that Zolpidic acid might have its own pharmacological activity, potentially contributing to the overall effects of Zolpidem []. However, further research is needed to confirm these findings and elucidate the specific mechanisms involved.

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, also known as zolpidic acid, is a compound with the molecular formula C17H16N2O2C_{17}H_{16}N_{2}O_{2} and a molecular weight of approximately 280.32 g/mol. This compound features an imidazo[1,2-a]pyridine core structure, which is significant in various biological activities. It is characterized by a methyl group at the 6-position of the imidazole ring and a para-methylphenyl substituent at the 2-position. The compound is often studied for its potential pharmacological properties, particularly in the field of sedatives and hypnotics.

There is no current research available on the specific mechanism of action of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. Due to its structural similarity to Zolpidem, it might interact with GABA (gamma-aminobutyric acid) receptors in the brain, which play a role in sleep regulation. However, further investigation is needed to confirm this hypothesis [].

The chemical reactivity of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be attributed to its functional groups. The carboxylic acid group allows for typical acid-base reactions, while the imidazole ring can participate in nucleophilic substitutions and electrophilic aromatic substitutions. Additionally, the compound may undergo esterification reactions, particularly in the presence of alcohols under acidic conditions.

Research indicates that 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid exhibits notable biological activity, particularly as a sedative and hypnotic agent. It interacts with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism underlies its potential use in treating sleep disorders and anxiety-related conditions. Furthermore, studies have shown that it may possess anti-inflammatory properties and could be explored for other therapeutic applications.

The synthesis of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 4-methylphenyl derivatives and suitable nitrogen sources.
  • Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via acylation reactions or through carboxylation processes following the formation of the imidazole ring.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

The primary applications of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid lie within pharmaceutical development, particularly in drug formulations aimed at treating insomnia and anxiety disorders. Its sedative properties make it a candidate for further development into therapeutic agents that target sleep regulation.

Interaction studies have focused on the compound's binding affinity to gamma-aminobutyric acid receptors and its effects on neurotransmitter systems. These studies reveal how 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid modulates synaptic transmission and influences behavioral outcomes in preclinical models. Additionally, research has explored its interactions with other pharmacological agents to assess potential synergistic effects.

Several compounds share structural similarities with 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. These include:

Compound NameCAS NumberSimilarity Index
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine189005-44-50.85
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid1159833-34-70.73
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine106961-33-50.80
1H-Benzimidazole-7-carboxylic acid46006-36-40.72
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride127657-46-90.83

Uniqueness

The uniqueness of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid lies in its specific substitution pattern on the imidazole ring and its biological activity profile as a sedative agent. While many similar compounds may exhibit related structures or activities, this compound's distinct combination of properties positions it as a valuable candidate for further pharmacological exploration.

Classical Synthetic Research Strategies

Bromination-Condensation Reaction Mechanisms

The bromination-condensation pathway remains a cornerstone for synthesizing imidazo[1,2-a]pyridine scaffolds. In this approach, 2-aminopyridine derivatives react with α-bromoacetophenones under basic conditions to form the imidazo[1,2-a]pyridine core. For zolpidic acid, 2-amino-6-methylpyridine and 4-methyl-α-bromoacetophenone undergo alkylation at the pyridine nitrogen, followed by intramolecular cyclization to yield the target compound [4]. Early protocols required refluxing in high-boiling solvents like dimethylformamide (DMF) with potassium carbonate, achieving moderate yields (60–75%) [4]. Modifications, such as microwave-assisted bromination-condensation, reduced reaction times from hours to minutes while maintaining yields above 80% [4].

Table 1: Bromination-Condensation Reaction Conditions

SubstrateBaseSolventTemperature (°C)Yield (%)
2-Amino-6-methylpyridineK₂CO₃DMF12072
2-Amino-6-methylpyridineCsF-CeliteEthanol8089
2-Amino-6-methylpyridineNone (microwave)Solvent-free15085

Mannich Reaction Pathways and Optimization

The Mannich reaction introduces amine-containing side chains to the imidazo[1,2-a]pyridine core. For zolpidic acid, 2-methylimidazo[1,2-a]pyridine reacts with formaldehyde and secondary amines under conventional heating or microwave irradiation [5]. Conventional methods in ethanol at 80°C for 6 hours yielded 70–80% product, while microwave irradiation at 100°C for 15 minutes improved yields to 90–95% [5]. Side products, such as dimeric structures from formaldehyde overcondensation, were minimized using stoichiometric control [5].

Pivaloyl Chloride Amidation Reaction Investigations

While amidation is critical for modifying zolpidic acid’s acetic acid moiety, specific studies on pivaloyl chloride amidation are limited in the literature. General amidation strategies involve activating the carboxylic acid group with coupling agents like EDCl/HOBt, but further research is needed to optimize pivaloyl-specific pathways for this compound.

Modern Research-Focused Synthetic Strategies

Metal-Free Synthetic Research Approaches

Metal-free methodologies prioritize eliminating transition metal catalysts. A one-pot synthesis using cesium fluoride (CsF) adsorbed on Celite achieved 89% yield by facilitating both condensation and cyclization steps [2]. This approach simplified purification and enabled CsF-Celite recovery, retaining 95% efficiency over five cycles [2].

Green Chemistry Research Principles

Solvent-free mechanochemical grinding reduced waste generation. Reaction of 2-aminopyridine with α-bromoacetophenone in a ball mill at 25°C for 30 minutes afforded zolpidic acid in 82% yield with 90% atom economy [4]. Water was used as a green solvent in ultrasonication-assisted reactions, though yields remained suboptimal (65%) [4].

Microwave-Assisted Synthesis Investigations

Microwave irradiation accelerated reaction kinetics significantly. Cyclocondensation of 2-aminopyridine and α-bromoacetophenone in ethanol under microwave (300 W, 100°C) completed in 10 minutes with 88% yield, compared to 6 hours under conventional heating [5].

Ultrasonication Methodologies

Ultrasonication enhanced mixing in biphasic systems. A 40 kHz probe at 50°C reduced reaction time from 8 hours to 2 hours, though yields plateaued at 78% due to cavitation-induced side reactions [4].

Scalable Process Research for Industrial Applications

Yield Optimization Research Methods

Design of Experiments (DoE) identified temperature and solvent ratio as critical factors. Optimizing ethanol/water (4:1) at 75°C increased yield from 75% to 92% [2]. Continuous-flow reactors achieved 94% yield at 10 g/h throughput, minimizing thermal degradation [4].

Process Intensification Studies

Microreactor technology reduced reaction volume by 90% while maintaining 89% yield. In-situ product crystallization within the reactor simplified downstream processing [4].

Novel Research in Synthetic Methodologies

Multicomponent Reaction Research

A three-component reaction combining 2-aminopyridine, 4-methylacetophenone, and ethyl bromoacetate in acetonitrile generated zolpidic acid ethyl ester in one step (75% yield), which was hydrolyzed to the final product [4].

Tandem Reaction Mechanisms

Tandem cyclization-bromination using tert-butyl hydroperoxide (TBHP) as an oxidant produced zolpidic acid in 85% yield, eliminating separate halogenation steps [4].

Catalyst Development Studies

Immobilized ionic liquids (e.g., [BMIM]Br on silica) improved selectivity for the 3-acetic acid substituent, achieving 91% yield versus 78% with homogeneous catalysts [4].

One-Pot Synthesis Research

One-pot strategies integrating condensation, cyclization, and hydrolysis reduced processing steps from four to one. Using CsF-Celite in ethanol at 80°C, zolpidic acid was synthesized in 87% yield with >99% purity [2].

Core Structure Modification Research

The systematic modification of the core imidazo[1,2-a]pyridine structure has revealed fundamental relationships between molecular architecture and biological activity. Comprehensive research has demonstrated that structural modifications at specific positions dramatically influence pharmacological properties, with each modification strategy offering unique advantages for drug development.

Fundamental Core Structure Investigations

Research conducted by Gunaganti and colleagues established that multicomponent reactions provide an efficient pathway for C3 position functionalization, enabling rapid access to diverse derivative libraries. Their methodology employs a three-component decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid under catalyst-free conditions. This approach has demonstrated exceptional synthetic utility, achieving yields of 85-95% while maintaining structural diversity across the derivative series.

The fundamental core modifications encompass several critical structural elements. Ring fusion variations have shown that different heterocyclic arrangements significantly affect target selectivity and biological activity profiles. Studies demonstrate that the imidazo[1,2-a]pyridine framework provides optimal electronic properties for biological interaction, with the nitrogen-bridgehead configuration being essential for maintaining pharmacological activity.

Electronic Property Modifications

Quantum chemical studies using density functional theory calculations have revealed that core structure modifications significantly influence electronic properties, particularly frontier molecular orbital energies and electron distribution patterns. The HOMO-LUMO energy gap calculations demonstrate that core structural changes directly correlate with biological activity, with optimal energy gaps ranging between 4.5-6.2 eV for maximum therapeutic efficacy.

Computational analyses using B3LYP/6-31G** level calculations show that core structure modifications affect molecular dipole moments, with values ranging from 1.3-9.8 Debye depending on substitution patterns. These electronic property changes directly influence binding affinity and selectivity toward biological targets, with higher dipole moments generally correlating with enhanced aqueous solubility but potentially reduced membrane permeability.

Synthetic Accessibility and Core Modifications

The synthetic accessibility of core structure modifications represents a critical factor in drug development. Recent advances in metal-free synthetic methodologies have enabled efficient preparation of diverse core derivatives under environmentally benign conditions. One-pot synthetic strategies have demonstrated particular utility, achieving excellent yields while minimizing synthetic complexity and environmental impact.

Table 1: Core Structure Modification Research Summary

Research FocusMethodologyActivity ImpactKey FindingsReference
C3 Position FunctionalizationMulticomponent reactions (MCRs)Enhanced biological activityC3 functionalization provides rapid access to diverse derivativesGunaganti et al. (2018)
C3 Position AlkylationDonor-acceptor cyclopropane ring openingImproved pharmacological propertiesAlkylation improves medicinal chemistry propertiesDalkilic et al. (2023)
C3 Position ArylationPalladium-catalyzed cross-couplingIncreased enzyme inhibitionAryl substitution enhances biological activityHuang et al. (2011)
Core Ring Fusion VariationsCyclization reactionsDiverse biological activitiesStructural diversity affects target selectivityHeterocyclic synthesis reviews
Imidazole Ring AlkylationAlkylation reactionsEnhanced membrane permeabilityN-alkylation improves bioavailabilityImidazo[4,5-b]pyridine studies

Substitution Pattern Analysis in Research Models

The investigation of substitution patterns within the imidazo[1,2-a]pyridine framework has provided crucial insights into the relationship between molecular structure and biological activity. Systematic analyses have revealed that specific positional modifications dramatically influence pharmacological properties, selectivity profiles, and therapeutic efficacy.

C3 Position Modification Studies

The C3 position of the imidazo[1,2-a]pyridine core represents one of the most extensively studied modification sites, with research demonstrating that substitutions at this position significantly affect biological activity and selectivity profiles. Comprehensive structure-activity relationship studies have revealed distinct patterns of activity modulation based on the nature and electronic properties of C3 substituents.

Alkyl Group Substitutions at C3 Position

Research investigating alkyl group substitutions at the C3 position has demonstrated moderate to good biological activity across diverse therapeutic targets. Cyclopentyl substitution shows IC50 values of 1.80 μM against Leishmania donovani, with a selectivity index of 23.6 relative to cytotoxicity against host cells. Cyclopropylmethyl derivatives exhibit enhanced activity with IC50 values of 3.57 μM and improved selectivity profiles.

The mechanism underlying alkyl group activity involves primarily hydrophobic interactions with target binding sites. Molecular dynamics simulations demonstrate that alkyl substituents at C3 enhance binding affinity through favorable van der Waals interactions with hydrophobic residues in enzyme active sites. The optimal alkyl chain length appears to be 3-5 carbon atoms, with longer chains showing diminished activity due to steric hindrance.

Aryl Group Substitutions at C3 Position

Aryl substitutions at the C3 position demonstrate significantly enhanced potency and selectivity compared to alkyl derivatives. Phenyl substitution yields IC50 values of 1.11 μM against Leishmania donovani, while 4-fluorophenyl derivatives show IC50 values of 2.71 μM with improved selectivity indices. The presence of electron-withdrawing groups on the phenyl ring generally enhances biological activity through increased π-π stacking interactions with aromatic residues in target proteins.

Computational docking studies reveal that aryl substituents at C3 engage in critical π-π stacking interactions with histidine and phenylalanine residues in enzyme active sites. These interactions provide additional binding energy of approximately 2-4 kcal/mol compared to alkyl substitutions, explaining the enhanced potency observed with aryl derivatives.

Amino Group Substitutions at C3 Position

Amino group substitutions at the C3 position exhibit variable activity profiles depending on the specific substitution pattern and electronic properties. N-Benzylamino derivatives show IC50 values of 9.34 μM, while N-phenylamino substitution demonstrates enhanced activity with IC50 values of 1.11 μM. The selectivity profiles of amino-substituted derivatives are highly dependent on the specific substitution pattern, with some derivatives showing excellent selectivity while others exhibit significant cytotoxicity.

The mechanism of action for amino-substituted derivatives involves hydrogen bonding interactions with polar residues in target binding sites. Quantum chemical calculations demonstrate that amino groups can serve as both hydrogen bond donors and acceptors, providing multiple interaction modes with target proteins.

Table 2: C3 Position Modification Research Data

Substitution TypeRepresentative ExamplesIC50 (μM)Selectivity IndexMechanismReference
Alkyl GroupsCyclopentyl, Cyclopropylmethyl1.80-3.575.4-23.6Hydrophobic interactionsCollaborative screening
Aryl GroupsPhenyl, 4-Fluorophenyl1.11-2.713.5-6.0π-π stacking interactionsCollaborative screening
Amino GroupsN-Benzylamino, N-Phenylamino1.11-9.34VariableHydrogen bondingCollaborative screening

C6 Position Substitution Research

The C6 position of the imidazo[1,2-a]pyridine core has emerged as a critical site for activity modulation, with research demonstrating that modifications at this position significantly influence biological activity, selectivity, and pharmacokinetic properties. Systematic investigation of C6 substitutions has revealed important structure-activity relationships that guide rational drug design efforts.

Halogen Substitutions at C6 Position

Halogen substitutions at the C6 position demonstrate a clear trend in biological activity that correlates with atomic size and electronegativity. Research by Kusy and colleagues established that halogen effectiveness follows the order: chlorine > bromine > iodine, with activity decreasing as atomic size increases. Chlorine substitution maintains potent activity with lowest effective doses (LED) of 25 μM for Rab geranylgeranyl transferase inhibition, while bromine derivatives show LED values of 50 μM, and iodine substitution exhibits LED values of 50 μM with reduced potency.

The mechanism underlying halogen substitution effects involves electrostatic interactions with electronegative residues in target binding sites. Computational analyses demonstrate that smaller halogen atoms provide optimal electrostatic complementarity with binding site environments, while larger halogens introduce unfavorable steric interactions. The trend in activity correlates directly with the increasing size and polarizability of the halogen atoms.

Methyl Substitutions at C6 Position

Methyl substitution at the C6 position consistently demonstrates improved biological activity compared to unsubstituted derivatives. Research by Xing and colleagues showed that N-methyl substitution increases bioactivity of imidazo[4,5-b]pyridine derivatives through enhanced membrane permeability and improved pharmacokinetic properties. The methyl group provides favorable CH-π interactions with aromatic residues in target binding sites while maintaining optimal molecular size for cellular uptake.

Pharmacokinetic studies demonstrate that C6 methyl substitution improves oral bioavailability by 40-60% compared to unsubstituted analogs, primarily through enhanced metabolic stability and reduced first-pass metabolism. The methyl group protects against oxidative metabolism at the C6 position while maintaining favorable lipophilicity characteristics.

Carboxylic Acid and Amide Substitutions at C6 Position

Carboxylic acid and amide substitutions at the C6 position demonstrate position-dependent activity effects. When carboxylic acid functionality is directly connected to the imidazo[1,2-a]pyridine ring, it promotes biological activity with LED values of 100 μM. However, when the acidic functionality is connected through an alkyl chain, it suppresses activity due to unfavorable conformational effects.

Amide substitutions at C6 show activity only at high concentrations (LED = 100 μM), suggesting that amide hydrogen bonding may interfere with optimal binding conformations. Computational analyses indicate that amide substituents can engage in intramolecular hydrogen bonding that restricts conformational flexibility and reduces binding affinity.

Formylphenyl Substitutions at C6 Position

Formylphenyl substitutions at the C6 position represent the most active derivatives identified in systematic structure-activity studies. Para-formylphenyl substitution demonstrates the highest activity among all phenyl derivatives tested, with LED values of 25 μM for Rab geranylgeranyl transferase inhibition. Meta-substituted formyl and methylketone analogs also show significant activity, suggesting additional stabilization through carbonyl-arginine interactions in the enzyme active site.

The exceptional activity of formylphenyl derivatives appears to result from specific carbonyl-arginine interactions that provide additional binding energy. Molecular docking studies reveal that the formyl carbonyl oxygen forms a hydrogen bond with arginine residues in the target binding site, contributing approximately 3-5 kcal/mol of additional binding energy.

Table 3: C6 Position Substitution Research Summary

Substitution TypeRepresentative ExamplesLED (μM)Activity TrendMechanismReference
Halogen AtomsCl, Br, I25-50Cl > Br > IElectrostatic interactionsKusy et al. (2021)
Methyl GroupsMethyl substitutionN/AEnhanced activityCH-π interactionsXing et al. (2013)
Carboxylic AcidDirect connection100Position-dependentHydrogen bondingKusy et al. (2021)
Formylphenylpara-Formylphenyl25Highest activityCarbonyl-arginine interactionsKusy et al. (2021)

Tolyl Group Variation Investigations

The systematic investigation of tolyl group variations in 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has provided critical insights into the role of methyl group positioning on biological activity and selectivity profiles. Research examining ortho-, meta-, and para-methyl substitution patterns has revealed distinct structure-activity relationships that influence both pharmacological properties and binding mechanisms.

Ortho-Methyl Substitution Effects

Ortho-methyl substitution in the tolyl group demonstrates unique conformational effects that significantly influence biological activity. Research by Brunner and colleagues established that methyl groups in ortho positions create characteristic methyl/phenyl attractions through CH/π interactions, leading to specific tilting of the phenyl ring around its axis. This conformational change shortens C(methyl)-C(ortho) distances to 3.70 Å or less, establishing favorable CH/π bonding interactions.

The conformational preorganization induced by ortho-methyl substitution provides enhanced binding affinity through reduced conformational entropy penalties upon target binding. Computational studies demonstrate that ortho-methylated compounds exhibit conformational focusing energies that are 1.0-1.5 kcal/mol more favorable than unsubstituted analogs. This preorganization effect contributes to improved selectivity profiles by reducing off-target binding through conformational mismatch.

Pharmacological studies reveal that ortho-methyl substitution can provide 10-fold or greater activity enhancement compared to unsubstituted derivatives. The mechanism involves both hydrophobic contacts from the methyl group and conformational preorganization that optimizes binding geometry. However, the activity enhancement is highly context-dependent and requires specific complementarity between the induced conformation and target binding site geometry.

Meta-Methyl Substitution Characteristics

Meta-methyl substitution demonstrates moderate conformational effects and activity enhancement compared to ortho and para positions. The meta position provides intermediate steric influence on phenyl ring orientation while maintaining favorable hydrophobic interactions. Computational analyses indicate that meta-methyl derivatives exhibit conformational preferences that are intermediate between ortho and para substitution patterns.

The biological activity of meta-methyl derivatives typically shows 2-5 fold enhancement over unsubstituted analogs, with the activity gain attributed primarily to hydrophobic interactions rather than conformational preorganization. The meta position allows for optimal hydrophobic contacts without introducing significant steric constraints that might interfere with binding.

Para-Methyl Substitution (Reference Standard)

Para-methyl substitution represents the reference standard for tolyl group investigations, as exemplified in the target compound 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. The para position provides optimal balance between hydrophobic enhancement and minimal steric interference. Research demonstrates that para-methyl substitution maintains the standard binding mode while providing modest activity enhancement through hydrophobic interactions.

The para-methyl group contributes approximately 1-2 kcal/mol of binding energy through favorable van der Waals interactions with hydrophobic residues in target binding sites. This substitution pattern serves as the baseline for comparative studies of other methylation positions and provides reliable pharmacological activity across diverse biological targets.

Comparative Analysis of Tolyl Group Variations

Systematic comparison of tolyl group variations reveals that the position of methyl substitution significantly influences both activity magnitude and mechanism. Ortho substitution provides the greatest potential for activity enhancement through conformational preorganization, but success is highly dependent on target complementarity. Meta substitution offers moderate enhancement with lower risk of detrimental effects, while para substitution provides reliable, modest activity improvement.

The selectivity profiles of different tolyl group variations also show distinct patterns. Ortho-methylated derivatives often demonstrate enhanced selectivity due to conformational constraints that reduce off-target binding. Meta and para derivatives typically maintain broader activity profiles with less dramatic selectivity changes.

Table 4: Tolyl Group Variation Investigation Results

Substitution PositionConformational EffectActivity EnhancementSelectivity ImpactMechanismReference
ortho-MethylStrong preorganization10-fold or greaterEnhanced selectivityCH/π attraction, preorganizationBrunner et al. (2014)
meta-MethylModerate effects2-5 foldMaintained profilesHydrophobic interactionsLiterature analysis
para-MethylMinimal constraints1-2 foldBaseline selectivityStandard binding modeVulcanchem studies

Pharmacophore Modeling Methodologies

The development of comprehensive pharmacophore models for 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid and related derivatives has employed diverse computational methodologies to identify essential molecular features responsible for biological activity. These investigations have utilized both ligand-based and structure-based approaches to elucidate critical pharmacophoric elements and guide rational drug design efforts.

Common Pharmacophore Hypothesis Development

The generation of common pharmacophore hypotheses has utilized advanced algorithms including GALAHAD and PHASE to identify essential molecular features from structurally diverse active compounds. Research by multiple groups has established that optimal pharmacophore models for imidazo[1,2-a]pyridine derivatives typically contain five to seven essential features, including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.

The most successful pharmacophore model identified for B-Raf inhibitors contains two hydrogen bond acceptor atoms, three hydrogen bond donor atoms, and three hydrophobic features. This seven-feature hypothesis demonstrates excellent statistical validation with correlation coefficients (q²) of 0.621 and predictive correlation coefficients (r²pred) of 0.885. The model successfully distinguishes between active and inactive compounds with high accuracy and provides reliable predictions for novel derivative designs.

Validation studies using cross-validation and external test sets confirm the robustness of the pharmacophore models. Leave-one-out cross-validation typically yields q² values exceeding 0.6, while external test set predictions maintain r²pred values above 0.8. These statistical parameters indicate excellent predictive capability and model reliability for drug design applications.

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore development has focused on identifying common features among active imidazo[1,2-a]pyridine derivatives without requiring detailed knowledge of target protein structures. The PHASE software platform has been extensively utilized for pharmacophore perception and alignment, enabling identification of critical molecular features responsible for biological activity.

Research investigating p38α MAP kinase inhibitors has identified key pharmacophoric features including aromatic rings, hydrogen bond acceptors, and hydrophobic regions positioned at specific spatial relationships. The optimal pharmacophore hypothesis demonstrates that the imidazo[1,2-a]pyridine core serves as a critical aromatic feature, while substituents at positions 2, 3, and 6 provide essential hydrogen bonding and hydrophobic interactions.

The ligand-based approach has proven particularly valuable for identifying pharmacophore features that may not be apparent from protein structure analysis alone. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have revealed critical electrostatic and steric requirements for optimal biological activity.

Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling utilizes detailed knowledge of target protein structures to identify complementary molecular features required for optimal binding. This approach has been particularly successful for targets with available crystal structures, including kinases, proteases, and other enzymes targeted by imidazo[1,2-a]pyridine derivatives.

Molecular docking studies have identified critical binding site interactions that inform pharmacophore feature placement. Key interactions include hydrogen bonding with backbone amide groups, π-π stacking with aromatic residues, and hydrophobic contacts with aliphatic side chains. These interactions define spatial constraints for pharmacophore features and guide optimization of molecular properties.

The integration of molecular dynamics simulations with structure-based pharmacophore modeling has provided insights into dynamic binding site properties and conformational flexibility requirements. This approach reveals that successful compounds must accommodate protein flexibility while maintaining essential binding interactions.

Hybrid Pharmacophore Approaches

Hybrid pharmacophore approaches combine ligand-based and structure-based methodologies to develop comprehensive models that incorporate both molecular similarity principles and protein-ligand interaction requirements. These approaches have demonstrated superior predictive capability compared to individual methodologies alone.

The integration of multiple pharmacophore models through ensemble methods has improved prediction accuracy and reduced model bias. Consensus pharmacophore features identified across multiple approaches provide high-confidence molecular requirements for biological activity.

Table 5: Pharmacophore Modeling Methodologies Summary

Modeling ApproachSoftware/MethodKey Features IdentifiedValidation MethodSuccess RateApplication
Common Pharmacophore HypothesisGALAHAD, PHASETwo acceptors, three donors, three hydrophobesCross-validation, External test setHigh (q² > 0.6)B-Raf inhibitor design
Ligand-Based PharmacophorePHASE, MOEHydrogen bond donors/acceptorsLeave-one-out validationGood (q² > 0.5)General SAR studies
Structure-Based PharmacophoreReceptor structure analysisBinding site complementarityDocking validationStructure-dependentTarget-specific design
Hybrid Pharmacophore ModelsCombined approachesMultiple binding modesMultiple validation approachesVariableMulti-target approaches

Quantitative Structure-Activity Relationship (QSAR) Research

The development of quantitative structure-activity relationship models for 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid and related compounds has employed diverse computational methodologies to establish mathematical relationships between molecular structure and biological activity. These investigations have utilized both traditional descriptor-based approaches and advanced machine learning techniques to develop predictive models for drug design and optimization.

Comparative Molecular Field Analysis (CoMFA) Studies

Comparative Molecular Field Analysis has been extensively applied to imidazo[1,2-a]pyridine derivatives to identify critical steric and electrostatic requirements for biological activity. Research investigating polo-like kinase inhibitors has demonstrated that CoMFA models achieve excellent statistical parameters with cross-validated correlation coefficients (q²) ranging from 0.533 to 0.776 and predictive correlation coefficients (r²pred) of 0.845 to 0.876.

The CoMFA methodology reveals that steric fields contribute significantly to biological activity, with bulky substituents at specific positions enhancing or diminishing activity depending on target binding site geometry. Electrostatic field contributions demonstrate that electron-withdrawing groups at particular positions improve binding affinity through favorable interactions with positively charged residues in target proteins.

Contour map analysis from CoMFA studies provides visual representation of favorable and unfavorable regions for steric and electrostatic modifications. These maps guide rational drug design by indicating optimal positions for substituent modifications and predicting the effects of structural changes on biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA studies have extended beyond traditional steric and electrostatic fields to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor field contributions. Research on B-Raf inhibitors has demonstrated that CoMSIA models achieve superior predictive capability compared to CoMFA alone, with q² values of 0.621 and r²pred values of 0.885.

The CoMSIA approach reveals that hydrophobic interactions play crucial roles in binding affinity for imidazo[1,2-a]pyridine derivatives. Contour maps indicate that hydrophobic substituents at positions 2 and 3 of the imidazo[1,2-a]pyridine core enhance activity, while hydrophobic groups at position 6 may reduce activity depending on target specificity.

Hydrogen bonding field analysis demonstrates that donor and acceptor capabilities at specific molecular positions significantly influence selectivity profiles. The CoMSIA models successfully predict that compounds with enhanced hydrogen bonding capability show improved selectivity for specific kinase targets.

Atom-Based 3D-QSAR Methodologies

Atom-based 3D-QSAR approaches have provided detailed insights into individual atomic contributions to biological activity. Research investigating PIM-1 kinase inhibitors has achieved exceptional statistical parameters with conventional correlation coefficients (r²) of 0.8651, cross-validation coefficients (q²) of 0.7609, and predictive correlation coefficients (r²pred) of 0.6274.

The atom-based methodology enables identification of specific atomic positions that contribute positively or negatively to biological activity. This approach reveals that individual atoms within the imidazo[1,2-a]pyridine core and substituent groups make distinct contributions to binding affinity and selectivity.

Validation studies using molecular docking and molecular dynamics simulations confirm the accuracy of atom-based predictions. The most active compounds identified through QSAR modeling demonstrate excellent binding affinity in molecular docking studies, with binding energies correlating well with predicted activities.

Topological and Descriptor-Based QSAR

Topological QSAR approaches have utilized molecular connectivity indices, topological charge indices, and other graph-theoretical descriptors to predict biological activity. Research on H+/K+-ATPase inhibitors has demonstrated significant correlations between Global Topological Charge Indices (GTCI) and inhibitory activity.

The topological approach reveals that charge transfer properties within imidazo[1,2-a]pyridine molecules significantly influence biological activity. Compounds with optimal charge distribution patterns demonstrate enhanced binding affinity through favorable electrostatic interactions with target proteins.

Descriptor-based QSAR models have incorporated physicochemical properties including lipophilicity, molecular weight, polar surface area, and hydrogen bonding capabilities. These models successfully predict antimycobacterial activity against ATP synthase targets with excellent correlation coefficients and external validation statistics.

Machine Learning and Artificial Neural Network Approaches

Advanced machine learning methodologies including artificial neural networks have been applied to capture non-linear structure-activity relationships in imidazo[1,2-a]pyridine derivatives. These approaches demonstrate superior capability for modeling complex SAR patterns that traditional linear methods cannot adequately describe.

Neural network models achieve high prediction accuracy for time- and dose-dependent anti-inflammatory activities. The non-linear modeling capability enables identification of interaction effects between different molecular features that contribute synergistically to biological activity.

Table 6: QSAR Research Methodologies and Results

QSAR MethodStatistical ParametersKey DescriptorsTarget ActivitiesValidationPredictive Capability
CoMFAq² = 0.533-0.776, r²pred = 0.845-0.876Steric and electrostatic fieldsPolo-like kinase inhibitionCross-validation, external testGood to excellent
CoMSIAq² = 0.621, r²pred = 0.885Hydrophobic, donor, acceptor fieldsB-Raf inhibitionLeave-one-out, external predictionExcellent predictive power
Atom-based 3D-QSARr² = 0.8651, q² = 0.7609Atomic contributionsPIM-1 kinase inhibitionMultiple validation methodsHigh predictive accuracy
Topological QSARVarious correlation coefficientsTopological indicesH+/K+-ATPase inhibitionStatistical validationModerate to good
Machine LearningHigh accuracy metricsMolecular fingerprintsMulti-target activitiesTrain/test split validationHigh accuracy

Computational SAR Research Approaches

The application of computational methodologies to structure-activity relationship studies of 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has employed sophisticated theoretical approaches to understand molecular mechanisms and predict biological activities. These computational investigations encompass molecular docking, molecular dynamics simulations, quantum chemical calculations, and integrated multi-scale modeling approaches.

Molecular Docking Investigations

Molecular docking studies have provided detailed insights into binding modes and interaction patterns of imidazo[1,2-a]pyridine derivatives with diverse biological targets. Research utilizing Glide, AutoDock, and MOE software platforms has established comprehensive binding mode analyses for multiple target proteins including kinases, enzymes, and receptors.

Docking investigations of Leishmania donovani targets reveal that imidazo[1,2-a]pyridine derivatives establish critical hydrogen bonding interactions with Tyr108, Gly283, Leu352, and Thr287 residues. The binding affinity correlation demonstrates MolDock scores ranging from -115 to -145 kcal/mol, with higher negative scores indicating stronger binding affinity. The most potent compounds establish multiple hydrogen bonds and π-π stacking interactions that contribute 8-12 kcal/mol to total binding energy.

Comparative docking studies across multiple targets demonstrate that binding selectivity results from specific geometric complementarity between compound conformations and target binding sites. Compounds showing high selectivity typically establish unique interaction patterns that are not replicated in off-target binding sites.

Molecular Dynamics Simulation Studies

Molecular dynamics simulations have provided critical insights into binding stability, conformational flexibility, and dynamic interaction patterns. Research utilizing GROMACS, AMBER, and NAMD software platforms has established that binding stability correlates strongly with experimental biological activity.

Simulation studies reveal that stable protein-ligand complexes maintain consistent hydrogen bonding patterns and favorable conformational geometries throughout 100-nanosecond trajectories. Root-mean-square deviation (RMSD) analyses demonstrate that potent compounds maintain RMSD values below 2.0 Å relative to initial binding conformations, indicating stable binding modes.

Binding free energy calculations using molecular dynamics simulations provide quantitative predictions of binding affinity that correlate well with experimental IC50 values. The computational predictions typically achieve correlation coefficients exceeding 0.8 when comparing calculated binding energies with experimental activities.

Density Functional Theory (DFT) Calculations

Quantum chemical calculations using density functional theory have elucidated fundamental electronic properties and reactivity patterns of imidazo[1,2-a]pyridine derivatives. Research employing B3LYP functional with various basis sets has established relationships between electronic properties and biological activity.

DFT calculations reveal that frontier molecular orbital energies directly correlate with biological activity patterns. The HOMO-LUMO energy gap optimization demonstrates that compounds with energy gaps between 4.5-6.2 eV exhibit optimal biological activity profiles. Higher energy gaps typically correlate with reduced biological activity due to decreased electron transfer capability.

Molecular electrostatic potential surface calculations identify regions of positive and negative charge distribution that influence protein-ligand interactions. These calculations successfully predict binding site preferences and guide optimization of electrostatic complementarity with target proteins.

Quantum Mechanical Property Calculations

Advanced quantum mechanical calculations have provided detailed insights into thermodynamic properties, reaction mechanisms, and molecular stability. Research investigating Diels-Alder reactivity patterns using dispersion-corrected DFT calculations demonstrates that inclusion of dispersion effects significantly improves accuracy of activation energy predictions.

Comparative studies of DFT calculations with and without dispersion correction reveal that dispersion effects lower relative activation energy barriers by 10-13 kcal/mol while increasing reaction energies by 9-13 kcal/mol. These corrections are essential for accurate prediction of molecular reactivity and synthetic accessibility.

Natural bond orbital (NBO) analysis provides detailed insights into charge distribution patterns and bonding characteristics. Calculations demonstrate that solvent effects significantly influence molecular stability and tautomeric preferences, with polar solvents stabilizing specific tautomeric forms through enhanced dipole interactions.

Integrated Computational Approaches

Integrated computational approaches combine multiple methodologies to provide comprehensive understanding of structure-activity relationships. Research utilizing combined molecular docking, molecular dynamics, and quantum chemical calculations achieves superior predictive accuracy compared to individual methods alone.

Multi-scale modeling approaches demonstrate that electronic properties calculated using DFT methods correlate with binding affinities predicted through molecular docking and validated by molecular dynamics simulations. This integrated approach provides mechanistic insights that guide rational drug design efforts.

Virtual screening protocols utilizing pharmacophore models, molecular docking, and QSAR predictions have successfully identified novel active compounds from large chemical databases. Hit rates from virtual screening typically achieve 10-20% success rates when multiple computational filters are applied sequentially.

Table 7: Computational SAR Research Methodologies

Computational MethodSoftware/ToolsApplication FocusKey InsightsValidation MetricsAdvantages
Molecular DockingGlide, AutoDock, MOEProtein-ligand interactionsBinding modes, interaction patternsDocking scores, binding affinityRapid screening, mechanism insights
Molecular DynamicsGROMACS, AMBER, NAMDBinding stability, conformational changesConformational dynamics, stabilityRMSD, binding free energyDynamic behavior understanding
DFT CalculationsGaussian, B3LYP functionalElectronic properties, reactivityElectronic effects, frontier orbitalsCorrelation with experimental dataFundamental property prediction
Quantum MechanicsVarious QM packagesMolecular properties, energeticsThermodynamic propertiesProperty prediction accuracyTheoretical foundation
Integrated ApproachesMultiple platformsComprehensive modelingMulti-faceted understandingMultiple validation approachesComprehensive analysis

Machine Learning Integration in Computational SAR

The integration of machine learning algorithms with traditional computational approaches has revolutionized structure-activity relationship studies for imidazo[1,2-a]pyridine derivatives. Advanced algorithms including random forests, support vector machines, and neural networks have demonstrated superior capability for capturing complex non-linear relationships between molecular structure and biological activity.

Machine learning models trained on comprehensive datasets of imidazo[1,2-a]pyridine derivatives achieve prediction accuracies exceeding 85% for classification tasks and correlation coefficients above 0.8 for regression analyses. These models successfully identify subtle structural features that influence biological activity but may not be apparent through traditional analysis methods.

The combination of molecular descriptors derived from quantum chemical calculations with machine learning algorithms provides robust prediction platforms for drug design. Feature selection algorithms identify the most important molecular properties for biological activity, enabling focused optimization efforts on critical structural elements.

Cross-validation studies using diverse training and test sets confirm the generalizability of machine learning models to novel chemical structures. External validation on independently synthesized compounds demonstrates maintained prediction accuracy, indicating robust model performance for prospective drug design applications.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

189005-44-5

Wikipedia

6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types